molecular formula C5H12N2O3 B182188 1,3-Dimethoxy-1,3-dimethylurea CAS No. 123707-26-6

1,3-Dimethoxy-1,3-dimethylurea

Cat. No. B182188
M. Wt: 148.16 g/mol
InChI Key: BXBKNWRSAAAPKG-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1,3-dimethylurea is a chemical compound that has been studied for its potential use in organic synthesis. It is a derivative of urea where both nitrogen atoms are substituted with a methyl and a methoxy group.

Synthesis Analysis

The synthesis of 1,3-Dimethoxy-1,3-dimethylurea has been reported using bis(trichloromethyl) carbonate (triphosgene) in THF to react with N-methoxy-N-methylamine, yielding the product in 78% yield. Diphosgene is also an effective reagent for this synthesis .

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 1,3-Dimethoxy-1,3-dimethylurea, related compounds such as the N,N'-Dimethylurea picrate complex have been analyzed. This complex crystallizes in the triclinic system and features extensive hydrogen bonding, which could suggest similar structural characteristics for 1,3-Dimethoxy-1,3-dimethylurea .

Chemical Reactions Analysis

1,3-Dimethoxy-1,3-dimethylurea undergoes reactions with both electrophiles and nucleophiles. For instance, it can be split by acetyl chloride, substituting a methoxy group with chlorine. Additionally, acid-catalyzed substitution of the N-alkoxyl group in alcoholic media has been explored, leading to the synthesis of cyclic ureas and amines .

Physical and Chemical Properties Analysis

The papers provided do not offer detailed information on the physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea. However, the synthesis methods and reactivity suggest that it is a versatile intermediate in organic synthesis, capable of undergoing various transformations to yield a range of products .

Relevant Case Studies

Case studies specifically involving 1,3-Dimethoxy-1,3-dimethylurea were not provided in the papers. However, the synthesis methods and applications in creating unsymmetrical ketones and cyclic ureas indicate its utility in organic chemistry . The synthesis of related compounds, such as 1,3-diaroylureas, also demonstrates the broader relevance of urea derivatives in chemical synthesis .

Scientific Research Applications

  • Coordination Compounds Formation : It is used in forming complexes with several metals like Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), providing insights into the structural features of new compounds (Stonestreet, Bull & Williams, 1966).

  • Modeling Co-Condensation Reactions : 1,3-Dimethylurea is used to model melamine-urea-formaldehyde co-condensation reactions, offering a quantitative understanding through 13C-NMR analysis under different pH conditions (Cao, Li, Liang & Du, 2017).

  • Organic Synthesis : It assists in the synthesis of cyclic 1,1-dialkoxyureas and nh-dialkoxyamines, expanding the possibilities in organic chemistry (Rudchehko, Shevschenko & Kostyanovskii, 1987).

  • In NMR and IR Spectroscopy : The compound is synthesized and analyzed using IR and NMR spectroscopy, contributing to the understanding of molecular structures (Soldatenko, Sterkhova & Lazareva, 2019).

  • Hydrogen Bonding Studies : Raman spectra of 1,3-dimethylurea in different solutions show its molecular deformation due to hydrogen bonding, important for understanding molecular interactions (Fukushima & Kawai, 1981).

  • Carbonyl Dication Equivalent in Synthesis : It is utilized as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones (Whipple & Reich, 1991).

  • In Nonlinear Optical Crystal Research : It is identified as a potential candidate for efficient frequency conversion in nonlinear optical crystal research (Babu, Chandramohan, Ramasamy, Bhagavannarayana & Varghese, 2011).

  • Thermochemistry Studies : The standard enthalpy of formation of 1,3-dimethylurea and its nitrates has been determined, providing valuable data for thermochemical applications (Davies, Finch & Hill, 1991).

  • Studying Solvent Structures : Its aqueous solutions are studied using ultrasonic techniques to understand the influence on solvent structure (Sasaki & Arakawa, 1969).

  • Studying Hydration and Self-Aggregation : Dielectric relaxation spectroscopy and MD simulations have been used to study its effects on water dynamics and self-aggregation, providing insights into solute-solvent interactions (Agieienko, Horinek & Buchner, 2016).

Safety And Hazards

1,3-Dimethoxy-1,3-dimethylurea is moderately toxic by the intraperitoneal route . It has shown experimental teratogenic and reproductive effects . Human mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

1,3-dimethoxy-1,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKNWRSAAAPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457156
Record name 1,3-Dimethoxy-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-1,3-dimethylurea

CAS RN

123707-26-6
Record name 1,3-Dimethoxy-1,3-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxy-1,3-dimethylurea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ST Heller - 2012 - search.proquest.com
Carbonylazole derivatives have been shown to be chemoselective and efficient acylating reagents under a variety of conditions. Catalysis with pyridinium salts, as well as with DBU or …
Number of citations: 3 search.proquest.com
R Halim, L Aurelio, PJ Scammells… - The Journal of Organic …, 2013 - ACS Publications
N-(2-Iodophenyl)imines A are readily formed from Schiff’s base condensation of 2-iodoanilines with carbonyls and ketals. These imines provide useful substrates in scaffold-divergent …
Number of citations: 33 pubs.acs.org
ST Heller, R Sarpong - Tetrahedron, 2011 - Elsevier
The optimization, substrate scope, and mechanism of esterification and amidation of carboxylic acids mediated by imidazole-based reagents are discussed. The innate reactivity of …
Number of citations: 29 www.sciencedirect.com

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